molecular formula C5H2Cl2O2S B154882 4,5-Dichlorothiophene-2-carboxylic acid CAS No. 31166-29-7

4,5-Dichlorothiophene-2-carboxylic acid

Cat. No. B154882
Key on ui cas rn: 31166-29-7
M. Wt: 197.04 g/mol
InChI Key: JDBAYLWBVQVMTD-UHFFFAOYSA-N
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Patent
US06380218B1

Procedure details

Into a solution of sodium hydroxide (19.2 grams, 48.0 mmole) in water (30 ml) and ice (120 g) at −10° C. was bubbled Cl2 gas until 14.4 g was obtained. The solution was warmed to 50° C. and 1-(4,5-Dichloro-thiophen-2-yl)-ethanone (8.5 0 grams, 40.0 mmole) in dioxane (40 ml) was added dropwise as the temperature rose to 80-90° C. This temperature was maintained for 30 minutes. The mixture was poured into 500 ml water. This was extracted with diethyl ether, and the aqueous was treated with NaHSO3, then acidified to pH 1 with concentrated HCl. The resultant precipitate was filtered, and dried to give a white solid. (5.7 g). MW 197.04; 1H NMR (DMSO-d6) d 7.731 (1H, s).
Quantity
19.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].ClCl.[Cl:5][C:6]1[CH:7]=[C:8]([C:12](=[O:14])C)[S:9][C:10]=1[Cl:11]>O.O1CCOCC1>[Cl:5][C:6]1[CH:7]=[C:8]([C:12]([OH:14])=[O:1])[S:9][C:10]=1[Cl:11] |f:0.1|

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
120 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 g
Type
reactant
Smiles
ClC=1C=C(SC1Cl)C(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
rose to 80-90° C
TEMPERATURE
Type
TEMPERATURE
Details
This temperature was maintained for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
This was extracted with diethyl ether
ADDITION
Type
ADDITION
Details
the aqueous was treated with NaHSO3
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(SC1Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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